Home > Products > Screening Compounds P2691 > N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline -

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline

Catalog Number: EVT-5186257
CAS Number:
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [, ] It exhibits nanomolar affinity for human cloned or native CRF(1) receptors, demonstrating significant therapeutic potential for stress-related disorders like anxiety and depression. [, ] Studies show SSR125543A effectively antagonizes CRF-induced physiological and behavioral changes in rodent models. [, ]

(S)-1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butane

Compound Description: This compound, often abbreviated as MBDB, serves as a training drug in drug-discrimination studies investigating the pharmacological effects of substances like MDMA. [] This research methodology helps elucidate the subjective effects of different drugs and their potential for abuse.

Relevance: (S)-1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butane shares a crucial structural motif with (1,3-benzodioxol-5-ylmethyl)(2-methoxy-5-methylphenyl)amine: the 1,3-benzodioxol-5-yl group. [] The presence of this shared group suggests potential similarities in their binding affinities and interactions with biological targets. Further investigation into the structure-activity relationships within this class of compounds could reveal valuable information about their pharmacological profiles.

1-(3-Methoxy-4-methylphenyl)-2-aminopropane (6)

Compound Description: This compound, synthesized and pharmacologically examined in research related to MDMA, exhibits potent inhibition of serotonin uptake into synaptosomes. [] Behavioral studies reveal its ability to substitute for MDMA in drug-discrimination paradigms, indicating shared pharmacological effects. []

Relevance: Both 1-(3-methoxy-4-methylphenyl)-2-aminopropane and (1,3-benzodioxol-5-ylmethyl)(2-methoxy-5-methylphenyl)amine possess a methoxy-methylphenyl moiety within their structures. [] This structural similarity, despite belonging to different chemical classes, points towards a potential common pharmacophore responsible for their activity. Further exploration could reveal insights into the specific interactions mediated by this shared structural feature.

5-Methoxy-6-methyl-2-aminoindan (11)

Compound Description: Synthesized and investigated for its pharmacological similarities to MDMA, this compound exhibits potent inhibition of serotonin uptake. [] Behavioral assays demonstrate its ability to substitute for MDMA in drug-discrimination paradigms, suggesting comparable subjective effects. []

Relevance: While 5-methoxy-6-methyl-2-aminoindan belongs to the aminoindan class and (1,3-benzodioxol-5-ylmethyl)(2-methoxy-5-methylphenyl)amine features a benzodioxole moiety, the shared methoxy-methylphenyl group links their structures. [] This common feature suggests these compounds might target similar binding sites or interact with related biological pathways, albeit with potentially different affinities and pharmacological profiles.

3,4-(Methylenedioxy)methamphetamine (MDMA)

Compound Description: MDMA, commonly known as ecstasy, is a psychoactive drug with stimulant and hallucinogenic effects. [] It primarily exerts its effects by increasing serotonin, dopamine, and norepinephrine levels in the brain. [] MDMA is widely studied for its potential therapeutic benefits in treating PTSD and anxiety disorders, but its use is also associated with risks and potential for abuse.

Relevance: MDMA serves as a key reference point for understanding the pharmacological profile and potential therapeutic applications of structurally related compounds, including (1,3-benzodioxol-5-ylmethyl)(2-methoxy-5-methylphenyl)amine. [] Both compounds share a similar phenethylamine backbone, albeit with different substitutions on the aromatic ring. These structural similarities may translate into overlapping pharmacological effects, particularly concerning their interaction with monoamine transporters and their potential for abuse.

N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 acts as a selective antagonist for the cannabinoid receptor CB2. [, ] It exhibits inverse agonistic properties in both adenylyl cyclase inhibition and arrestin recruitment assays. [] Researchers utilize JTE907 as a pharmacological tool to investigate the role of CB2 receptors in various physiological processes, including inflammation and pain.

Relevance: JTE907's relevance to (1,3-benzodioxol-5-ylmethyl)(2-methoxy-5-methylphenyl)amine lies in the shared 1,3-benzodioxol-5-ylmethyl substituent. [, ] This structural similarity indicates that both compounds might exhibit similar binding characteristics or target related biological pathways. The presence of the 1,3-benzodioxol-5-ylmethyl group in compounds with diverse pharmacological activities underscores its potential as a versatile building block in drug design.

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylaniline

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C16H17NO3/c1-11-3-5-14(18-2)13(7-11)17-9-12-4-6-15-16(8-12)20-10-19-15/h3-8,17H,9-10H2,1-2H3

InChI Key

JTLUVLAFLJBUJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.